N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine
Description
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c1-22-13-3-2-10(16)6-12(13)15(21)20-8-11(9-20)19-14-7-17-4-5-18-14/h2-7,11H,8-9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGGHGFNBMJNRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)NC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine typically involves multiple steps, starting with the preparation of the azetidine and pyrazine intermediates. One common method involves the acylation of azetidine with 5-chloro-2-methoxybenzoyl chloride under basic conditions to form the intermediate N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]amine. This intermediate is then reacted with pyrazin-2-amine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Analysis
Azetidine vs.
Substituent Effects: The 5-chloro-2-methoxybenzoyl group in the main compound provides balanced electron effects, likely improving membrane permeability over analogs like 3-chloro-5-methylpyrazin-2-amine (), where methyl may reduce polarity .
Salt Forms and Solubility :
- The dihydrochloride salt of N-(azetidin-3-yl)pyrazin-2-amine () highlights how formulation can enhance aqueous solubility, though at the cost of passive diffusion efficiency .
However, absence of the benzoyl-azetidine linkage may limit direct functional comparisons .
Biological Activity
N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a chloro-methoxybenzoyl group and an azetidinyl moiety. Its molecular formula is with a molecular weight of approximately 290.73 g/mol. The presence of the pyrazinyl ring enhances its biological activity by facilitating interactions with various biological targets.
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes and pathways involved in cancer progression and inflammation:
- Antitumor Activity : Pyrazole derivatives, including this compound, have shown promising results against cancer cell lines by inhibiting key proteins such as BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in tumor growth and survival .
- Anti-inflammatory Effects : The compound may also exert anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO), which are involved in inflammatory responses .
Anticancer Studies
A series of studies have evaluated the anticancer potential of pyrazole derivatives:
- Cell Line Testing : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound induced apoptosis through the activation of caspase pathways .
Anti-inflammatory Studies
In animal models, the compound exhibited a reduction in edema and inflammatory markers when administered in doses correlating with its bioactive properties. This suggests its potential as an anti-inflammatory agent in conditions such as arthritis .
Case Studies
- Combination Therapy : A study investigated the synergistic effects of combining this compound with conventional chemotherapeutics like doxorubicin. Results indicated enhanced cytotoxicity against resistant cancer cell lines, suggesting a potential for combination therapies in clinical settings .
- Molecular Docking Studies : Molecular docking simulations revealed that the compound can effectively bind to target proteins involved in cancer signaling pathways, supporting its role as a lead compound for further drug development .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
